molecular formula C29H46N8O5 B609188 isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1) CAS No. 1442106-10-6

isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1)

Cat. No. B609188
M. Wt: 586.73
InChI Key: SILRGLDFBXVGOQ-ZMROOPMESA-N
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Description

MM-401 is a specific inhibitor of histone H3K4 methyltransferase MLL1 activity. It acts by reprograming mouse epiblast stem cells (EpiSCs) to naive pluripotency.

Scientific Research Applications

1. Medical Applications

  • Embolization of Renal Cell Carcinomas : Isobutyl-2-cyanoacrylate (IBC) has been used in experimental embolization of rat kidneys and in clinical cases of preoperative embolization of renal cell carcinomas, demonstrating its effectiveness as an embolic material (Giuliani et al., 1977).
  • Use as Skin Adhesive : Isobutyl cyanoacrylate, part of the same family as the compound , has been used effectively as a skin adhesive in medical applications, proving its strong adhesive properties and utility in clinical settings (Hale, 1970).

2. Biomedical Material Enhancement

  • Improvement of Biodegradable Polymer Properties : Research on poly(3-hydroxybutyrate) (PHB), a biodegradable polymer used in biomedical materials, showed that modification with acryloyloxyethyl isocyanate improves its thermal properties, hinting at the potential for similar enhancements using related compounds (Chen et al., 2012).

3. Pharmaceutical Research

  • Nanoparticle Drug Carriers : Poly(isobutyl cyanoacrylate) nanoparticles have been explored for drug delivery, with studies focusing on their degradation and release rate of adsorbed medication (Lenaerts et al., 1984).

4. Analytical Chemistry Applications

  • Amino Acid Analysis : Isobutyryl groups have been utilized in the derivatization of amino acids for liquid chromatographic separation, highlighting their role in analytical chemistry methods (Brückner et al., 1991).

5. Antiviral Research

  • Identification of Antiviral Compounds : Studies on Kunzea species identified acyl-phloroglucinol derivatives with antiviral activity, including isobutyryl-based compounds, indicating potential in antiviral drug discovery (Bloor, 1992).

6. Microbiology and Biotechnology

  • Effects on Bacteria : Isobutyl cyanoacrylate has shown varying degrees of growth inhibition on different types of bacteria, suggesting its potential use in antimicrobial applications (Jandinski & Sonis, 1971).

7. Peptide and Protein Research

  • Peptide Conformational Studies : Investigations into the conformational transitions of peptides, such as isobutyryl-Ala3-NH-methyl, provide insights into the behavior of polypeptides and protein folding mechanisms (Czerminski & Elber, 1989).

properties

IUPAC Name

N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20-,21-,22+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRGLDFBXVGOQ-ZMROOPMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3R,6S,9S,12R)-6-Ethyl-9-(3-guanidinopropyl)-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclohexadecan-12-yl)isobutyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1)
Reactant of Route 2
isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1)
Reactant of Route 3
isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1)
Reactant of Route 4
isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1)
Reactant of Route 5
isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1)
Reactant of Route 6
isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1)

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